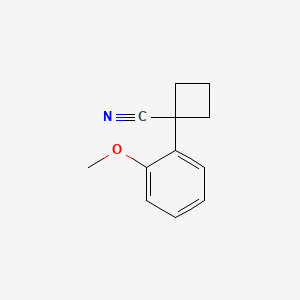

1-(2-Methoxyphenyl)cyclobutanecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

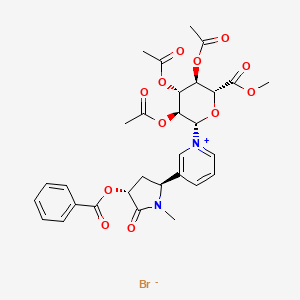

1-(2-Methoxyphenyl)cyclobutanecarbonitrile is a unique chemical compound with the linear formula C12H13NO . It is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

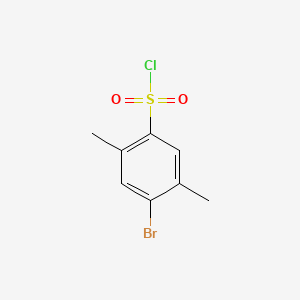

The molecular structure of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile can be represented by the SMILES stringN#CC1 (CCC1)C2=CC=CC=C2OC and the InChI string 1S/C12H13NO/c1-14-11-6-3-2-5-10 (11)12 (9-13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3 . This indicates that the molecule consists of a cyclobutane ring attached to a nitrile group and a 2-methoxyphenyl group. Physical And Chemical Properties Analysis

1-(2-Methoxyphenyl)cyclobutanecarbonitrile has a molecular weight of 187.24 . It is recommended to be stored in a refrigerated condition .Applications De Recherche Scientifique

Chemical Reactions and Synthesis

The compound has been identified in studies exploring the stereochemistry and synthetic pathways of various cyclobutanone derivatives. For instance, the photocycloaddition of certain compounds results in the formation of cyclobutanes, demonstrating the potential utility in synthetic chemistry, specifically in de Mayo type reactions (Minter et al., 2002).

Unique rearrangement reactions triggered by photoinduced electron transfer have been observed in similar cyclobutanone derivatives, revealing significant implications for the understanding of chemical reaction mechanisms (Ikeda et al., 2004).

The compound has been a part of studies examining the Lewis-Acid-Catalyzed Reactions, offering insights into the transformation of certain methanol derivatives under mild conditions and proposing plausible reaction mechanisms (Yao et al., 2009).

Material Science and Structural Analysis

Research has also delved into the crystal structure and molecular interactions of similar compounds. For instance, a study on the crystal packing of a cyclobutane compound revealed it to be stabilized by weak intermolecular hydrogen bonds and π–π interactions (Steyl et al., 2005).

Investigations into the stereochemical aspects and synthesis pathways of cyclobutane derivatives have been conducted, highlighting the precision required in chemical synthesis and the complexities involved in structural determination (Baldwin & Burrell, 2000).

Catalysis and Reaction Mechanisms

The compound and its derivatives have been part of studies exploring novel catalytic processes and reaction mechanisms, such as the formation of linkage-isomeric dinuclear complexes, which are pivotal for understanding catalytic processes and designing new catalysts (Fessler et al., 2009).

The study of rearrangements and the formation of new isomeric compounds has been a subject of interest, shedding light on the dynamic nature of chemical transformations and providing a basis for the development of new synthetic methodologies (Ávila-Zárraga et al., 2000).

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)cyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-14-11-6-3-2-5-10(11)12(9-13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAKDLJHLFTSEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCC2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653417 |

Source

|

| Record name | 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)cyclobutanecarbonitrile | |

CAS RN |

74205-10-0 |

Source

|

| Record name | 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)

![Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate](/img/structure/B599584.png)

![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)